molecular formula C16H13ClN2O5 B5908394 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid

2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid

Cat. No.: B5908394
M. Wt: 348.74 g/mol
InChI Key: AGPCZHYRIFECBZ-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid is a complex organic compound characterized by its unique chemical structure. This compound features a benzoyl hydrazone moiety linked to a phenoxyacetic acid group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid typically involves the following steps:

    Formation of the Benzoyl Hydrazone: The initial step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding benzoyl hydrazone.

    Condensation Reaction: The benzoyl hydrazone is then subjected to a condensation reaction with 2-bromoacetic acid in the presence of a base such as potassium carbonate. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]propionic acid
  • 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]butyric acid

Uniqueness

Compared to similar compounds, 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid is unique due to its specific structural features and the presence of the phenoxyacetic acid group

Properties

IUPAC Name

2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-11-5-6-13(20)12(7-11)16(23)19-18-8-10-3-1-2-4-14(10)24-9-15(21)22/h1-8,20H,9H2,(H,19,23)(H,21,22)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCZHYRIFECBZ-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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